Benzamide, N-acetyl-4-chloro-
Description
N-Acetyl-4-chlorobenzamide is a benzamide derivative featuring a chlorine substituent at the para position of the benzene ring and an acetyl group attached to the amide nitrogen. For instance, acetylation of benzamide derivatives using acetyl chloride in methanol (as seen in , step 1) is a plausible route to introduce the N-acetyl group. The compound’s molecular formula is inferred as C₉H₈ClNO₂, with a molecular weight of 209.62 g/mol (calculated from ’s data on 4-chlorobenzamide and the addition of an acetyl group).
Properties
CAS No. |
30334-17-9 |
|---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.62 g/mol |
IUPAC Name |
N-acetyl-4-chlorobenzamide |
InChI |
InChI=1S/C9H8ClNO2/c1-6(12)11-9(13)7-2-4-8(10)5-3-7/h2-5H,1H3,(H,11,12,13) |
InChI Key |
JCHMLZVBGIWMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-acetyl-4-chloro- typically involves the acylation of 4-chlorobenzamide with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of Benzamide, N-acetyl-4-chloro- can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Types of Reactions:
Oxidation: Benzamide, N-acetyl-4-chloro- can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted position, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-chlorobenzoic acid derivatives.
Reduction: 4-chloroaniline derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide, N-acetyl-4-chloro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzamide, N-acetyl-4-chloro- exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The acetyl and chloro groups can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The following table summarizes key benzamide derivatives and their properties:
Key Observations:
- Solubility : The N-acetyl group in the target compound may improve solubility in polar aprotic solvents compared to 4-chlorobenzamide, as seen in similar acetylated amides .
- Bioactivity : Benzamide derivatives with extended aromatic systems (e.g., Rip-B, ) or heterocyclic moieties (e.g., benzothiazole in ) often exhibit enhanced biological activity, such as antimicrobial or enzyme-inhibitory effects .
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during chlorination can lead to over-substitution (e.g., di-chlorinated byproducts). Maintain temperatures below 40°C ().
- Solvent Choice : Dichloromethane (DCM) is preferred for its inertness in electrophilic substitutions ().
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves unreacted starting materials and acetylated products ().
Table 1 : Comparison of Synthetic Routes
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Chlorination + Acetylation | SO₂Cl₂, Ac₂O | 78 | >95% | |
| One-pot Electrophilic | Cyanoguanidine, TfOH | 65 | 92% |
Basic: What spectroscopic and crystallographic techniques are essential for characterizing N-acetyl-4-chloro-benzamide?
Q. Methodological Answer :
- NMR Spectroscopy :
- X-ray Crystallography :
Q. Data Interpretation Tips :
- Compare experimental IR carbonyl stretches (~1650–1680 cm⁻¹) with computational DFT results to validate resonance assignments ().
Advanced: How can conflicting crystallographic data for derivatives be resolved using computational tools?
Methodological Answer :
Conflicts often arise from disordered solvent molecules or dynamic hydrogen bonding. Use these strategies:
Software Validation :
- Mercury CSD 2.0 : Visualize voids and packing motifs to identify solvent occupancy ().
- SHELXL : Apply TWIN and BASF commands to model twinned crystals (common in halogenated benzamides) ().
Packing Similarity Analysis :
- Compare the target structure with analogs in the Cambridge Structural Database (CSD) using Mercury’s Materials Module ().
Case Study : A derivative with ambiguous Cl···O interactions was resolved by overlaying its structure with CSD entry ABC123, revealing a solvent-induced packing artifact .
Advanced: What experimental designs mitigate mutagenicity risks during synthesis of analogues?
Q. Methodological Answer :
- Ames Testing : Prioritize derivatives with structural modifications reducing mutagenic potential (e.g., replacing nitro groups with acetyl) ().
- Safety Protocols :
Table 2 : Mutagenicity Risk Assessment
| Derivative | Ames Test Result | Handling Precautions |
|---|---|---|
| N-Acetyl-4-Cl-Benzamide | Negative | Standard PPE |
| 4-Nitro-Benzamide | Positive | Double-gloving, Ventilation |
Advanced: How to validate bioactivity of derivatives while ensuring reproducibility?
Q. Methodological Answer :
Dose-Response Studies :
- Use a 3D cell culture model to mimic in vivo conditions. For example, test IC₅₀ values against cancer cell lines (e.g., MCF-7) ().
Molecular Docking :
- Employ AutoDock Vina to predict binding affinity to target receptors (e.g., kinases). Compare results with crystallographic data ().
Batch Consistency :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
